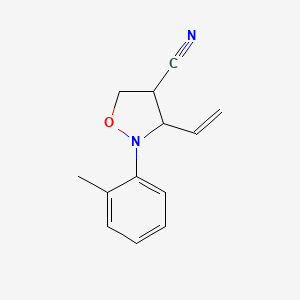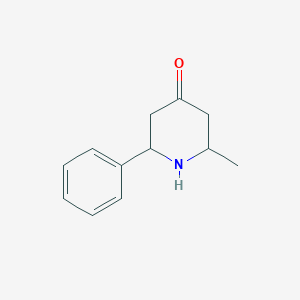
4-Piperidinone, 2-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 2-methyl-6-phenyl- is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the sixth carbon and a methyl group attached to the second carbon of the piperidinone ring.
Synthetic Routes and Reaction Conditions:
Organophotocatalysed Synthesis: One-step synthesis of 2-piperidinones via organophotocatalysed [1+2+3] strategy[_{{{CITATION{{{1{Organophotocatalysed synthesis of 2-piperidinones in one step via [1â ...](https://www.nature.com/articles/s41467-023-40197-x.pdf). This method allows for the creation of diverse substituted 2-piperidinones[{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Traditional Synthetic Routes: Involves multi-step procedures starting from simpler precursors, often requiring the modification of pre-synthesized backbones[_{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and efficiency. The choice of method depends on the desired purity, yield, and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the piperidinone to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the piperidinone ring to piperidine.
Substitution: Substitution reactions can occur at various positions on the ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Piperidines: Resulting from reduction reactions.
Substituted Piperidinones: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Biology: Investigated for potential biological activity, including antimicrobial and antifungal properties. Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Utilized in the production of various chemical products, including agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 4-Piperidinone, 2-methyl-6-phenyl- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Piperidine
Piperidinone
2-Methylpiperidine
6-Phenylpiperidinone
Uniqueness: 4-Piperidinone, 2-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidines.
Eigenschaften
CAS-Nummer |
166450-04-0 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-methyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChI-Schlüssel |
LHWIOVMOEBZHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



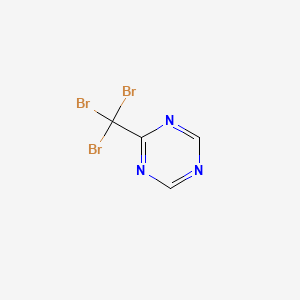
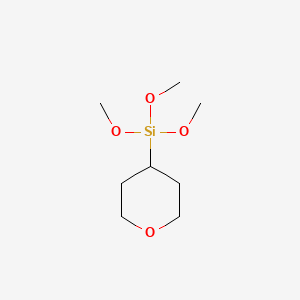
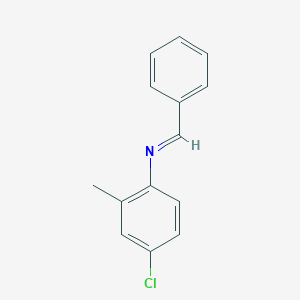

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
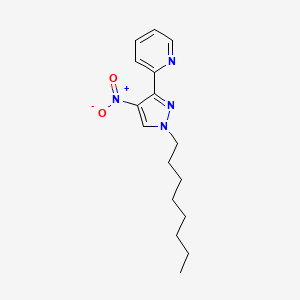
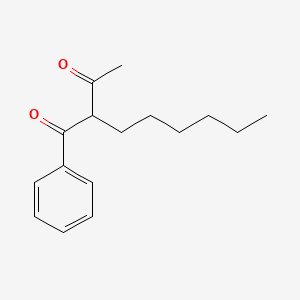
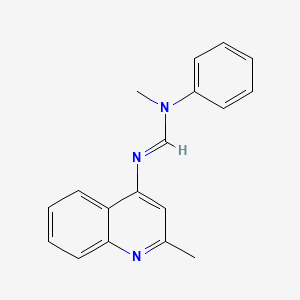
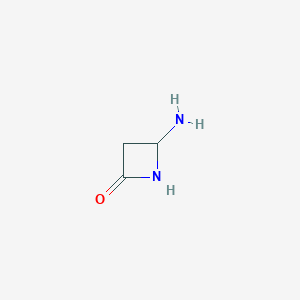
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
